molecular formula C17H16FN5O3 B2556215 2-(2-fluorophenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1004638-99-6

2-(2-fluorophenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2556215
CAS RN: 1004638-99-6
M. Wt: 357.345
InChI Key: ILNIIPPTFBWSAC-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O3 and its molecular weight is 357.345. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

Compounds within this chemical family have been synthesized for their potential use in positron emission tomography (PET) imaging. For instance, derivatives have been designed with a fluorine atom in their structure, allowing labeling with fluorine-18 and enabling in vivo imaging to study the translocator protein (18 kDa), which is a biomarker for neuroinflammation and other pathologies (Dollé et al., 2008).

Coordination Complexes and Antioxidant Activity

Studies have also explored the formation of coordination complexes using pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, indicating their potential in therapeutic applications and material science (Chkirate et al., 2019).

Anti-inflammatory Activity

Research into N-(3-chloro-4-fluorophenyl)-2- derivatives has demonstrated anti-inflammatory activity. This suggests the compound's framework can be modified to develop new anti-inflammatory agents, highlighting its versatility in drug development (Sunder & Maleraju, 2013).

TSPO Ligands for Neuroinflammation

Derivatives closely related to the chemical structure have been synthesized and evaluated for their affinity to the TSPO, an early biomarker of neuroinflammation. These studies underline the compound's relevance in developing diagnostic tools or therapies for neurodegenerative diseases (Damont et al., 2015).

Synthesis and Biological Evaluation

The broader chemical family to which the compound belongs has been the subject of extensive research, including synthesis methodologies, structural analysis, and biological evaluation for various potential applications. These encompass areas from herbicidal activity to the search for new anticancer agents, demonstrating the wide-ranging interest in these compounds across different fields of scientific inquiry (Wu et al., 2011; Al-Sanea et al., 2020).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c1-10-8-15(24)21-17(19-10)23-14(7-11(2)22-23)20-16(25)9-26-13-6-4-3-5-12(13)18/h3-8H,9H2,1-2H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNIIPPTFBWSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

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